2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole
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Overview
Description
2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole is a chemical compound with the molecular formula C10H13O4P It is a member of the benzodioxaphosphole family, characterized by a phosphorus atom bonded to a benzene ring through two oxygen atoms, forming a dioxaphosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 2-tert-butoxy-4,5-benzo-1,3,2-dioxaphospholane with various reagents. For instance, one method involves the reaction with tribromoacetaldehyde, which proceeds by initial halophilic attack on the bromine atom, leading to products such as pyrocatechol bromophosphate and pyrocatechol dibromovinylphosphate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can undergo substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halogens and organometallic compounds are often used.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Halogenated derivatives and organophosphorus compounds
Scientific Research Applications
2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole involves its reactivity at the phosphorus atom. The compound can participate in various chemical reactions, such as nucleophilic substitution and oxidation, due to the electrophilic nature of the phosphorus center. These reactions often lead to the formation of new phosphorus-oxygen or phosphorus-carbon bonds, which are crucial in the synthesis of more complex molecules .
Comparison with Similar Compounds
2-tert-Butoxy-5,6-benzo-1,3,2-dioxaphosphinin-4-one: Similar in structure but differs in the position of the tert-butoxy group and the presence of a ketone functional group.
2-tert-Butoxy-4,5-benzo-1,3,2-dioxaphospholane: A precursor in the synthesis of 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole.
Uniqueness: Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
13121-31-8 |
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Molecular Formula |
C10H13O3P |
Molecular Weight |
212.18 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C10H13O3P/c1-10(2,3)13-14-11-8-6-4-5-7-9(8)12-14/h4-7H,1-3H3 |
InChI Key |
VTCVXKUIHFCRDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OP1OC2=CC=CC=C2O1 |
Origin of Product |
United States |
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